An In-Depth Technical Guide to 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid: A Core Building Block in Pharmaceutical Synthesis
An In-Depth Technical Guide to 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic Acid: A Core Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, a key heterocyclic intermediate. With the pyrazole moiety being a cornerstone in modern medicinal chemistry, this α-ketoacid derivative serves as a valuable building block, most notably in the synthesis of the angiotensin II receptor antagonist, candesartan cilexetil. This document delves into its physicochemical characteristics, outlines a plausible synthetic route with detailed experimental considerations, and discusses its primary role in drug development, offering a valuable resource for researchers engaged in pharmaceutical synthesis and process development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in numerous therapeutic agents.[1][2] Its unique structural and electronic properties allow for diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] Prominent drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant feature this versatile scaffold, underscoring its importance in drug design and discovery.[3] The compound 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid (also known as 1-phenyl-1H-pyrazole-4-glyoxylic acid) is a functionalized pyrazole derivative that has garnered significant interest as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[]
Physicochemical Properties
The fundamental physicochemical properties of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 1152495-65-2 | [6] |
| Molecular Formula | C₁₁H₈N₂O₃ | [6] |
| Molecular Weight | 216.19 g/mol | [6] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water.[7] | [7] |
Synthesis and Characterization
While specific, detailed synthetic procedures for 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid are not extensively published in peer-reviewed journals, its synthesis can be logically derived from established methods for preparing 4-functionalized pyrazoles. A common and effective approach involves the Vilsmeier-Haack formylation of a suitable pyrazole precursor, followed by oxidation.
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis is outlined below, starting from the readily available 1-phenyl-1H-pyrazole.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Representative)
Step 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings, such as pyrazoles.[8]
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Rationale: This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as an electrophile. The pyrazole ring, being electron-rich, undergoes electrophilic substitution preferentially at the C4 position.
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Procedure:
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To a stirred solution of N,N-dimethylformamide at 0 °C, slowly add phosphoryl chloride dropwise.
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Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
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Add 1-phenyl-1H-pyrazole to the reaction mixture.
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Heat the reaction mixture, typically to 60-80 °C, and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter the resulting solid, wash with water, and dry to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.
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Step 2: Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde
The aldehyde intermediate is then oxidized to the corresponding α-ketoacid.
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Rationale: A variety of oxidizing agents can achieve this transformation. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this purpose. Alternatively, selenium dioxide (SeO₂) is known for the selective oxidation of aldehydes to α-ketoacids.
-
Procedure (using KMnO₄):
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Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate disappears.
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Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate.
-
Filter the manganese dioxide precipitate and wash it with the solvent.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid.
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Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect signals corresponding to the phenyl protons and the pyrazole ring protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: Expect distinct signals for the carbonyl carbons (keto and carboxylic acid), the carbons of the pyrazole ring, and the carbons of the phenyl ring.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid, should be present.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 216.19 g/mol should be observed.
Applications in Drug Development
The primary and most well-documented application of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is as a crucial intermediate in the industrial synthesis of candesartan cilexetil .[][9]
Role in the Synthesis of Candesartan Cilexetil
Candesartan cilexetil is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension and congestive heart failure.[] The synthesis of candesartan involves the construction of a complex benzimidazole derivative. 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid serves as a key building block for the pyrazole portion of a related intermediate.
Caption: Simplified workflow illustrating the role of the title compound in candesartan cilexetil synthesis.
The α-ketoacid functionality of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid allows for its chemical manipulation, typically involving activation of the carboxylic acid (e.g., conversion to an acid chloride or ester) followed by coupling with another synthetic intermediate to build the complex molecular framework of candesartan.
Conclusion
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is a valuable and specialized chemical intermediate with a defined role in the pharmaceutical industry. Its synthesis, achievable through established organic chemistry methodologies, provides access to a key fragment for the production of the widely used antihypertensive drug, candesartan cilexetil. A thorough understanding of its properties and synthetic pathways is essential for chemists and researchers involved in the process development and manufacturing of this important therapeutic agent. The broader pharmacological potential of the pyrazole scaffold suggests that derivatives of this compound could also be explored in future drug discovery efforts.
References
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Faria, R. V., et al. (2017). Pyrazoles: A Review of Their Biological Importance. Molecules, 22(10), 1675. Available at: [Link]
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Kumar, V., & Aggarwal, R. (2019). Pyrazole and its biological potential. Bioorganic & Medicinal Chemistry, 27(15), 3147-3162. Available at: [Link]
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Verma, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5085. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 65(1), 183-195. Available at: [Link][2]
- Zhang, J. (2015). Preparation method of candesartan cilexetil. CN104628876A.
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AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link][][8]
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